molecular formula C16H10ClN3O2S B038785 (3-Chloroquinoxalin-2-yl)(phenylsulfonyl)acetonitrile CAS No. 121512-58-1

(3-Chloroquinoxalin-2-yl)(phenylsulfonyl)acetonitrile

Cat. No.: B038785
CAS No.: 121512-58-1
M. Wt: 343.8 g/mol
InChI Key: XDUDZMHWULSAEP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Chloroquinoxalin-2-yl)(phenylsulfonyl)acetonitrile typically involves the reaction of 3-chloroquinoxaline with phenylsulfonylacetonitrile under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide or dimethyl sulfoxide .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

(3-Chloroquinoxalin-2-yl)(phenylsulfonyl)acetonitrile is used extensively in scientific research, particularly in:

Mechanism of Action

The mechanism of action of (3-Chloroquinoxalin-2-yl)(phenylsulfonyl)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The pathways involved often include signal transduction and metabolic pathways .

Comparison with Similar Compounds

  • (3-Bromoquinoxalin-2-yl)(phenylsulfonyl)acetonitrile
  • (3-Iodoquinoxalin-2-yl)(phenylsulfonyl)acetonitrile
  • (3-Fluoroquinoxalin-2-yl)(phenylsulfonyl)acetonitrile

Uniqueness: (3-Chloroquinoxalin-2-yl)(phenylsulfonyl)acetonitrile is unique due to the presence of the chloro group, which imparts distinct reactivity and properties compared to its bromo, iodo, and fluoro analogs. This uniqueness makes it particularly valuable in specific research applications where selective reactivity is required .

Biological Activity

(3-Chloroquinoxalin-2-yl)(phenylsulfonyl)acetonitrile is a synthetic organic compound that combines a quinoxaline moiety with a phenylsulfonyl group. This unique structure suggests potential biological activities, particularly in medicinal chemistry. While specific studies on this compound remain limited, its structural characteristics indicate possible interactions with biological targets, making it a candidate for further research.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₁₀ClN₃O₂S. The compound features a chloro substituent on the quinoxaline ring, which may enhance its reactivity and influence its biological interactions.

Structural Features

FeatureDescription
Quinoxaline Core A bicyclic structure known for various biological activities.
Phenylsulfonyl Group Enhances solubility and may modulate biological activity.
Chloro Substituent Potentially increases reactivity and selectivity towards targets.

Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Antimicrobial Activity : Quinoxaline derivatives are often explored for their ability to inhibit bacterial growth.
  • Anticancer Properties : Compounds with quinoxaline structures have shown promise in targeting cancer cell lines.
  • Enzyme Inhibition : The phenylsulfonamide group is known to interact with specific enzymes, potentially inhibiting their activity.

The mechanism of action for this compound is likely related to its ability to bind to specific biological targets such as enzymes or receptors. Techniques such as molecular docking simulations can be employed to predict these interactions and optimize the compound's efficacy.

Case Studies and Research Findings

While extensive data on this compound specifically is scarce, related studies provide insights into its potential:

  • Antimicrobial Studies : Research has shown that quinoxaline derivatives can inhibit the growth of various pathogens, suggesting that this compound may exhibit similar properties.
  • Cancer Cell Line Testing : In vitro studies on structurally related compounds indicate significant cytotoxic effects against several cancer cell lines, warranting further investigation into this compound's anticancer potential.
  • Enzyme Interaction Studies : Preliminary data suggest that compounds with similar structures can act as inhibitors of phosphatidylinositol 3-kinase (PI3K), a critical pathway in cancer progression.

Computational Predictions

Quantitative structure-activity relationship (QSAR) modeling can be utilized to predict the biological activity of this compound based on its chemical structure. This approach correlates chemical properties with biological effects, guiding future experimental designs.

Properties

IUPAC Name

2-(benzenesulfonyl)-2-(3-chloroquinoxalin-2-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClN3O2S/c17-16-15(19-12-8-4-5-9-13(12)20-16)14(10-18)23(21,22)11-6-2-1-3-7-11/h1-9,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDUDZMHWULSAEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C(C#N)C2=NC3=CC=CC=C3N=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50327411
Record name (3-chloroquinoxalin-2-yl)(phenylsulfonyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50327411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121512-58-1
Record name (3-chloroquinoxalin-2-yl)(phenylsulfonyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50327411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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